2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide
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Description
2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide is a useful research compound. Its molecular formula is C16H15ClN6O3S2 and its molecular weight is 438.91. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Docking Studies
Research has unveiled the crystal structure of tetrazole derivatives similar to 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide. These studies have focused on understanding their orientation and interaction within the active site of enzymes, such as the cyclooxygenase-2 enzyme, through molecular docking studies. The findings suggest potential applications of these compounds as COX-2 inhibitors, based on their structural configuration and interactions with the enzyme (Al-Hourani et al., 2015).
Antimicrobial and Antiviral Activity
Another area of application for derivatives of the mentioned compound is in the antimicrobial and antiviral field. Novel thiazole derivatives have been synthesized and investigated for their antimicrobial activity. Some compounds have shown significant antibacterial activity against various bacterial strains, as well as anticandidal effects against specific Candida species. Additionally, these compounds have been tested for their cytotoxic activity against different human and mouse cell lines, indicating potential for the development of new antimicrobial and antiviral agents (Dawbaa et al., 2021).
Anticonvulsant Agents
Research into heterocyclic compounds containing a sulfonamide moiety has also highlighted the anticonvulsant potential of such chemicals. Through the synthesis of various derivatives, some have shown protection against induced convulsions, with one specific compound exhibiting significant anticonvulsive effects and offering 100% protection. This suggests the possible use of these compounds in developing treatments for convulsive disorders (Farag et al., 2012).
Antitumor Activity
The synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities also extend to antitumor applications. These studies have identified compounds with high cytotoxicity against specific leukemia cell lines, indicating their potential as antitumor agents. Such findings open avenues for the development of novel cancer treatments based on the structure and activity of these compounds (Chen et al., 2010).
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O3S2/c1-10(15(24)19-12-4-8-14(9-5-12)28(18,25)26)27-16-20-21-22-23(16)13-6-2-11(17)3-7-13/h2-10H,1H3,(H,19,24)(H2,18,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEQBUIMQVKFTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NN=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.